tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate
Description
tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group connected via an ethyl ether linkage to a substituted aromatic ring. The aromatic moiety contains a formyl (-CHO) group at the para position and a methyl (-CH₃) group at the meta position. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications. Its structural design allows for further functionalization, such as condensation reactions via the aldehyde group or deprotection of the carbamate to generate free amines .
Properties
IUPAC Name |
tert-butyl N-[2-(4-formyl-3-methylphenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-9-13(6-5-12(11)10-17)19-8-7-16-14(18)20-15(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLCSJUWHMLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate typically involves the reaction of 4-formyl-3-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-aminoethanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of certain enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-formyl-3-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The formyl group in the target compound is electron-withdrawing, increasing reactivity toward nucleophilic additions (e.g., hydrazine or amine condensations). In contrast, nitro () and mesyl groups () further polarize the molecule for specific reaction pathways.
- Aromatic Ring Modifications : Benzodioxole derivatives () exhibit enhanced aromatic stability, while biphenyl systems () extend conjugation for materials science applications.
- Alkyl Chain Flexibility : Shorter ethyl chains (target compound) reduce steric hindrance compared to bromohexyl derivatives (), favoring faster reaction kinetics.
Yield Comparison :
- Suzuki reactions () achieve moderate yields (56–96%), influenced by steric hindrance and catalyst efficiency.
- Reductive amination () provides high yields (>77%) due to mild reaction conditions.
Physicochemical Properties
| Property | Target Compound | tert-Butyl (4'-fluoro-3-nitro-biphenyl)carbamate | tert-Butyl (2-(methylsulfonyl)oxyethyl)carbamate |
|---|---|---|---|
| Solubility | Moderate in polar aprotic solvents | Low (nonpolar solvents preferred) | High in DMSO, DMF |
| Reactivity | Aldehyde: Condensation reactions | Nitro: Reduction to amines | Mesyl: Nucleophilic displacement |
| Stability | Air-stable; sensitive to strong acids | Thermally stable; resistant to oxidation | Hydrolytically sensitive |
Notes:
- The formyl group in the target compound increases polarity, improving solubility in THF and DCM compared to nitro-substituted analogues.
- Mesyl-containing derivatives () are prone to hydrolysis, requiring anhydrous conditions.
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